Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound seems to be a derivative of thiazole, which is a heterocyclic compound. Thiazole and its derivatives have been studied for their pharmacological activities . They have been synthesized as prospective antimicrobial and antiproliferative agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by physicochemical and spectral characteristics .Scientific Research Applications
Antitumor and Antifilarial Agents
- Research Application : The compound has been investigated for its antitumor and antifilarial properties. Specifically, related derivatives, including Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrated significant in vivo antifilarial activity and inhibited leukemia L1210 cell proliferation. This suggests its potential in developing treatments for certain cancers and parasitic infections (Kumar et al., 1993).
Synthesis of Pyrido Pyrimidinyl Derivatives
- Research Application : It has been used as an intermediate in the synthesis of complex organic compounds. For example, its derivative was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating its utility in organic synthesis and potentially in pharmaceutical applications (Žugelj et al., 2009).
Synthesis of Thiadiazole Derivatives
- Research Application : Derivatives of this compound, such as those involving 1,3,4-thiadiazole, have been synthesized and evaluated for antimicrobial activities. These derivatives have been studied for their potential as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
Schiff Base Ligands and Antimicrobial Activity
- Research Application : Imino-4-methoxyphenol thiazole derived Schiff bases, which are structurally related to the compound , have been synthesized and their antimicrobial activity against various bacteria and fungi has been studied. This indicates its potential application in developing new antimicrobial agents (Vinusha et al., 2015).
Future Directions
Research is now focused towards new antimicrobial agents with expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance . In this era, cancer remains as one of the most serious clinical problems and the second primary cause of deaths worldwide .
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and anticancer activities . These compounds are known to interact with various bacterial species and cancer cell lines .
Mode of Action
Compounds with a similar thiazole nucleus have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Compounds with a similar thiazole nucleus have been associated with various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities .
Result of Action
Similar compounds have been reported to exhibit promising antimicrobial activity and anticancer activity against various bacterial species and cancer cell lines .
properties
IUPAC Name |
methyl N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-13-5-3-11(4-6-13)7-8-17-14(20)9-12-10-24-15(18-12)19-16(21)23-2/h3-6,10H,7-9H2,1-2H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVUZTZTPHDADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate |
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